molecular formula C4H12NO8P B10777116 [(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

Cat. No.: B10777116
M. Wt: 233.11 g/mol
InChI Key: CSVKNYIFCYRDJM-FLRLBIABSA-N
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Description

[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, with a dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with a suitable butyl derivative, such as 2,3,4-trihydroxybutanal.

    Hydroxyamino Group Introduction: The hydroxyamino group can be introduced via a reductive amination process, where the aldehyde group of 2,3,4-trihydroxybutanal reacts with hydroxylamine under reducing conditions.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyamino butyl derivative. This can be achieved using phosphoric acid or a phosphorylating agent like phosphorus oxychloride under controlled conditions to yield the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyamino group can yield amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or alkyl halides for esterification and etherification, respectively.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters or ethers depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphate groups.

    Metabolic Studies: Used in studies of metabolic pathways involving phosphate esters.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostics: Used in the development of diagnostic assays involving phosphate metabolism.

Industry

    Agriculture: Potential use in the formulation of fertilizers or growth regulators.

    Materials Science: Used in the synthesis of phosphate-based materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with phosphate-binding sites on enzymes and proteins. The hydroxyamino group can form hydrogen bonds, while the phosphate group can participate in ionic interactions, influencing the activity of target molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2,3,4-trihydroxybutyl dihydrogen phosphate: Lacks the hydroxyamino group, making it less versatile in certain reactions.

    (2R,3S,4R)-2,3,4-trihydroxy-4-amino butyl dihydrogen phosphate: Contains an amino group instead of a hydroxyamino group, affecting its reactivity and interaction with biological targets.

Uniqueness

[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is unique due to the presence of both hydroxyamino and phosphate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C4H12NO8P

Molecular Weight

233.11 g/mol

IUPAC Name

[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

InChI

InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m1/s1

InChI Key

CSVKNYIFCYRDJM-FLRLBIABSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](NO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(NO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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